molecular formula C16H19NO3 B2733309 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(2-methoxyphenoxy)ethan-1-one CAS No. 1797367-21-5

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(2-methoxyphenoxy)ethan-1-one

Cat. No.: B2733309
CAS No.: 1797367-21-5
M. Wt: 273.332
InChI Key: HQUBZBZKIORSFV-UHFFFAOYSA-N
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Description

1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(2-methoxyphenoxy)ethan-1-one is a complex organic compound that features a bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(2-methoxyphenoxy)ethan-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(2-methoxyphenoxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, can significantly affect the outcome and yield of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(2-methoxyphenoxy)ethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it useful for studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(2-methoxyphenoxy)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(2-methoxyphenoxy)ethan-1-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-19-14-7-2-3-8-15(14)20-11-16(18)17-12-5-4-6-13(17)10-9-12/h2-5,7-8,12-13H,6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUBZBZKIORSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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